Cas no 886924-17-0 (2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole)

2-(Ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by its ethanesulfonyl and 4-nitrophenylmethyl functional groups. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural features, which may confer biological activity. The ethanesulfonyl moiety enhances solubility and reactivity, while the nitro group on the phenyl ring can serve as an electron-withdrawing group, influencing electronic properties and binding interactions. Its benzimidazole core is known for stability and versatility in heterocyclic chemistry. This compound is suitable for applications in medicinal chemistry, including the development of enzyme inhibitors or antimicrobial agents, where precise functionalization is critical for activity optimization.
2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole structure
886924-17-0 structure
Product name:2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole
CAS No:886924-17-0
MF:C16H15N3O4S
MW:345.373002290726
CID:5477912

2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-ethylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole
    • 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole
    • Inchi: 1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3
    • InChI Key: ZFGUBIXXCKKCAP-UHFFFAOYSA-N
    • SMILES: C1(S(CC)(=O)=O)N(CC2=CC=C([N+]([O-])=O)C=C2)C2=CC=CC=C2N=1

2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2640-0183-30mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2640-0183-15mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2640-0183-2μmol
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2640-0183-1mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2640-0183-4mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2640-0183-5mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2640-0183-20mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2640-0183-25mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2640-0183-50mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2640-0183-75mg
2-(ethanesulfonyl)-1-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-17-0 90%+
75mg
$208.0 2023-05-16

Additional information on 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole

Introduction to 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole (CAS No. 886924-17-0)

2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole, with the CAS number 886924-17-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of an ethanesulfonyl group and a 4-nitrophenylmethyl substituent, contribute to its distinct chemical and biological properties.

The molecular structure of 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole consists of a benzodiazole core, which is a six-membered ring fused with a five-membered ring containing two nitrogen atoms. The ethanesulfonyl group attached to the benzodiazole ring imparts significant polarity and reactivity, while the 4-nitrophenylmethyl substituent adds further complexity and potential for interaction with biological targets. These structural elements collectively influence the compound's solubility, stability, and pharmacological profile.

Recent studies have explored the potential therapeutic applications of 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The mechanism of action involves binding to the active site of the enzyme, thereby disrupting its function and potentially slowing disease progression.

In addition to its enzymatic inhibition properties, 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole has been investigated for its potential as an antiproliferative agent. Research conducted at a leading pharmaceutical institute revealed that this compound effectively inhibits the growth of various cancer cell lines in vitro. The antiproliferative activity is attributed to its ability to induce apoptosis and cell cycle arrest, making it a promising candidate for further development in oncology.

The pharmacokinetic properties of 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole have also been studied to assess its suitability for therapeutic use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It demonstrates good oral bioavailability and a reasonable half-life, which are essential attributes for a drug candidate. Furthermore, toxicity studies have shown that it has a favorable safety profile at therapeutic doses.

The synthetic route for producing 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the benzodiazole core through cyclization reactions and subsequent functionalization with the ethanesulfonyl and 4-nitrophenylmethyl groups. Advances in synthetic chemistry have enabled more efficient and scalable production methods, facilitating further research and potential commercialization.

In conclusion, 2-(ethanesulfonyl)-1-(4-nitrophenyl)methyl-1H-1,3-benzodiazole (CAS No. 886924-17-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, making it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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